molecular formula C12H17N B13248817 (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine

(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine

Cat. No.: B13248817
M. Wt: 175.27 g/mol
InChI Key: JBAVTFHQSFAWBO-FTNKSUMCSA-N
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Description

(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is a chiral amine compound with the molecular formula C12H17N. It is a derivative of naphthalene and is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine involves the reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone can be achieved using a chiral borane reagent in the presence of a chiral ligand . The reaction is typically carried out under mild conditions, such as room temperature, to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for the separation of enantiomers. The compound can be synthesized in large quantities using batch or continuous flow reactors, followed by purification using HPLC .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or ketone.

    Reduction: It can be reduced to form the corresponding amine or alcohol.

    Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, ketones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is used as a chiral building block for the synthesis of complex organic molecules. It is also employed in the development of chiral catalysts and ligands for asymmetric synthesis.

Biology

The compound has applications in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the design and synthesis of pharmaceutical compounds, including potential treatments for neurological disorders .

Industry

Industrially, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(-)-1-(1-Naphthyl)ethylamine
  • 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanol
  • 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone

Uniqueness

(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is unique due to its chiral nature and specific structural features. Its ability to act as a chiral building block and its potential therapeutic applications distinguish it from other similar compounds .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine

InChI

InChI=1S/C12H17N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11H,4,6,8,13H2,1H3/t9-,11?/m0/s1

InChI Key

JBAVTFHQSFAWBO-FTNKSUMCSA-N

Isomeric SMILES

C[C@@H](C1CCCC2=CC=CC=C12)N

Canonical SMILES

CC(C1CCCC2=CC=CC=C12)N

Origin of Product

United States

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